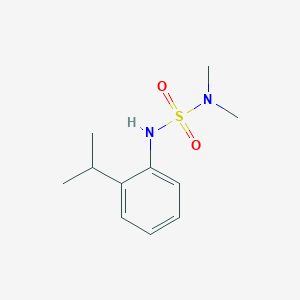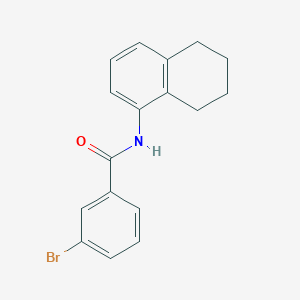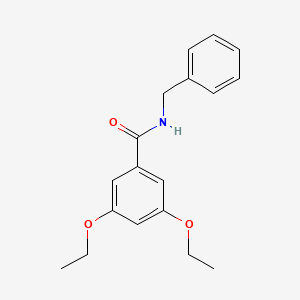
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide, also known as FN1, is a compound that has gained attention in scientific research due to its potential therapeutic properties. FN1 belongs to the class of nitroaromatic compounds and has been studied for its ability to inhibit the growth of cancer cells and bacteria. In
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide involves the inhibition of enzymes involved in DNA synthesis and repair. Specifically, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide prevents cancer cells and bacteria from dividing and proliferating.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to have both biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit cell growth and division. N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of using N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide is its potential toxicity. N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to have cytotoxic effects on normal cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide. One direction is to study its potential use in combination with other therapeutic agents in cancer treatment. Another direction is to investigate its potential use in the treatment of bacterial infections. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide for therapeutic use. Finally, more studies are needed to investigate the potential side effects and toxicity of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 2-fluoroaniline and 3-methylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been studied for its potential use as a therapeutic agent in cancer treatment and bacterial infections. In cancer research, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial research, N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-5-4-6-10(13(9)17(19)20)14(18)16-12-8-3-2-7-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTMNZPMNRLXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)


![N-[3-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5846094.png)

![N-(4-acetylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5846116.png)


![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)


![N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)
![N-2-furyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5846194.png)